3-amino-N,N-diethyl-2-hydroxybenzamide
Overview
Description
3-Amino-N,N-diethyl-2-hydroxybenzamide is a chemical compound with the molecular formula C11H16N2O2. It is a derivative of benzamide and contains an amino group, a hydroxyl group, and two ethyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N,N-diethyl-2-hydroxybenzamide typically involves the following steps:
Nitration: The starting material, 2-hydroxybenzamide, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Alkylation: Finally, the amino group is alkylated with diethyl sulfate to introduce the diethyl groups.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, depending on the scale of production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N,N-diethyl-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.
Reduction: The hydroxyl group can be reduced to a hydroxylamine derivative.
Substitution: The compound can undergo electrophilic substitution reactions at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions are typically carried out using Lewis acids like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Nitroso derivatives, nitro compounds.
Reduction: Hydroxylamine derivatives.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
3-Amino-N,N-diethyl-2-hydroxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
3-Amino-N,N-diethyl-2-hydroxybenzamide is similar to other benzamide derivatives, such as 4-amino-N,N-diethyl-2-hydroxybenzamide and 3-amino-N-ethyl-N-methyl-2-hydroxybenzamide. its unique combination of functional groups and structural features sets it apart from these compounds. The presence of both an amino group and a hydroxyl group on the benzene ring contributes to its distinct chemical properties and reactivity.
Comparison with Similar Compounds
4-Amino-N,N-diethyl-2-hydroxybenzamide
3-Amino-N-ethyl-N-methyl-2-hydroxybenzamide
2-Amino-N,N-diethyl-3-hydroxybenzamide
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Properties
IUPAC Name |
3-amino-N,N-diethyl-2-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-13(4-2)11(15)8-6-5-7-9(12)10(8)14/h5-7,14H,3-4,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVQUOPNYJFORB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=CC=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50736488 | |
Record name | 3-Amino-N,N-diethyl-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50736488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092389-34-8 | |
Record name | 3-Amino-N,N-diethyl-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50736488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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